molecular formula C7H3Br2F3 B1409924 3,6-Dibromo-2-fluorobenzodifluoride CAS No. 1803784-35-1

3,6-Dibromo-2-fluorobenzodifluoride

Cat. No.: B1409924
CAS No.: 1803784-35-1
M. Wt: 303.9 g/mol
InChI Key: HXBJYFCPBTZCBC-UHFFFAOYSA-N
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Description

3,6-Dibromo-2-fluorobenzodifluoride: is a chemical compound with the molecular formula C7H3Br2F3 and a molecular weight of 303.9 g/mol It is characterized by the presence of two bromine atoms, one fluorine atom, and two difluoromethyl groups attached to a benzene ring

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromo-2-fluorobenzodifluoride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which 3,6-Dibromo-2-fluorobenzodifluoride exerts its effects depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and structures. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

1,4-dibromo-2-(difluoromethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBJYFCPBTZCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)C(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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